Product packaging for 6-bromo-2(1h)-pyridinethione(Cat. No.:CAS No. 856013-03-1)

6-bromo-2(1h)-pyridinethione

Cat. No.: B3289183
CAS No.: 856013-03-1
M. Wt: 190.06 g/mol
InChI Key: BATDGXVXVBTVRL-UHFFFAOYSA-N
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Description

Significance within Halogenated Pyridine (B92270) Chemistry Research

Halogenated pyridines are a cornerstone in synthetic organic chemistry, serving as crucial precursors for a wide array of functionalized molecules. eurekalert.orgsigmaaldrich.com The halogen atom, in this case, bromine, acts as a versatile handle for synthetic transformations. It can be readily displaced by nucleophiles or participate in metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents onto the pyridine core. This functionalization is often challenging to achieve through direct substitution on the parent pyridine ring. eurekalert.orgmountainscholar.org

The strategic placement of the bromine atom at the 6-position and the thione group at the 2-position of the pyridine ring in 6-bromo-2(1H)-pyridinethione makes it a particularly interesting substrate for research. This arrangement influences the electronic properties and reactivity of the molecule, opening avenues for the synthesis of novel heterocyclic systems. abertay.ac.uk Researchers utilize this compound to construct thieno[2,3-b]pyridine (B153569) derivatives, which are bicyclic structures with potential applications in materials science and medicinal chemistry. ekb.eg The ability to selectively functionalize the pyridine ring through reactions at the bromine and thione positions underscores the importance of this compound in the development of new synthetic methodologies. rsc.org

Overview of Thione-Thiol Tautomerism and its Research Implications

A fundamental characteristic of 2-pyridinethiones is their existence in a tautomeric equilibrium with their corresponding thiol form, in this case, 6-bromo-2-mercaptopyridine. This phenomenon, known as thione-thiol tautomerism, involves the migration of a proton between the nitrogen and sulfur atoms.

Thione-Thiol Tautomerism of this compound
Figure 1: Thione-Thiol Tautomerism

The position of this equilibrium is highly dependent on various factors, including the solvent, temperature, and concentration. researcher.lifecdnsciencepub.com In polar solvents, the thione form is generally favored, while in nonpolar solvents, the thiol form can be more predominant. cdnsciencepub.comcdnsciencepub.com Computational studies and spectroscopic analyses, such as UV-VIS and NMR spectroscopy, are crucial tools for investigating this equilibrium. cdnsciencepub.comresearchgate.netacs.org

The research implications of this tautomerism are significant. The reactivity of the molecule is directly linked to which tautomer is present. The thione form can undergo reactions at the sulfur atom, such as alkylation, while the thiol form can participate in reactions characteristic of thiols. ekb.eg Understanding and controlling this tautomeric equilibrium is therefore essential for chemists to direct the outcome of a reaction and synthesize the desired product. This principle is not only relevant to pyridinethiones but is a key concept in the study of many heterocyclic systems with biological importance. researcher.lifesemanticscholar.org

FactorPredominant TautomerRationale
Polar Solvents ThioneThe more polar thione form is stabilized by polar solvent molecules. cdnsciencepub.com
Nonpolar Solvents ThiolIn dilute solutions, the thiol form can be more stable. cdnsciencepub.com
Self-Association ThioneIntermolecular interactions, such as hydrogen bonding in concentrated solutions or the solid state, favor the thione form. researcher.life
Gas Phase ThiolTheoretical calculations and experimental data suggest the thiol form is often more stable in the absence of solvent. semanticscholar.org

Historical Context of Pyridinethione Derivatives in Organic Synthesis Research

The study of pyridine and its derivatives has a rich history, dating back to the 19th century. researchgate.net The development of synthetic methods for pyridinethiones and other heterocyclic compounds has been a continuous and evolving area of research. Early methods for the synthesis of mercaptopyridines involved harsh reaction conditions. wikipedia.org Over the years, more efficient and milder synthetic routes have been developed, expanding the accessibility and utility of these compounds.

Pyridinethione derivatives, in general, have been recognized for their utility in a variety of chemical transformations. For instance, derivatives like N-hydroxy-2-pyridinethione (related to the N-oxide tautomer) have been famously used in the Barton-McCombie deoxygenation reaction, a powerful method for removing hydroxyl groups from organic molecules. orgsyn.org The synthesis of pyridinethiones often involves the reaction of a corresponding halopyridine with a sulfur source or the cyclization of acyclic precursors. researchgate.netgrowingscience.com The ongoing research into pyridinethione chemistry reflects the enduring importance of these scaffolds in creating molecules with diverse functions. researchgate.netorientjchem.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4BrNS B3289183 6-bromo-2(1h)-pyridinethione CAS No. 856013-03-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1H-pyridine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNS/c6-4-2-1-3-5(8)7-4/h1-3H,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATDGXVXVBTVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=S)NC(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Bromo 2 1h Pyridinethione and Its Precursors

Strategies for the Construction of the Pyridinethione Core

The formation of the 2-pyridinethione scaffold is a critical step in the synthesis of 6-bromo-2(1H)-pyridinethione. This can be achieved through two main approaches: the thionation of a pre-existing pyridinone ring or the direct construction of the pyridinethione ring through cyclization reactions.

Thionation Approaches from Pyridinones

A common and effective method for the synthesis of 2(1H)-pyridinethiones is the thionation of the corresponding 2(1H)-pyridinones. This transformation involves the replacement of the carbonyl oxygen atom with a sulfur atom. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a widely used and efficient thionating agent for this purpose. organic-chemistry.orgresearchgate.net The reaction typically proceeds by heating the pyridinone with Lawesson's reagent in an inert solvent.

The general mechanism involves the reaction of the carbonyl group with Lawesson's reagent to form a thiaoxaphosphetane intermediate. Subsequent cycloreversion leads to the desired thiocarbonyl compound and a stable phosphorus-oxygen byproduct. organic-chemistry.org

For the synthesis of this compound, the precursor 6-bromo-2(1H)-pyridinone would be subjected to thionation. The choice of solvent and reaction temperature is crucial for the success of the reaction and to minimize side products. Anhydrous solvents such as toluene (B28343) or tetrahydrofuran (B95107) (THF) are commonly employed. chemspider.comrsc.org

Table 1: Thionation of 6-Bromo-2(1H)-pyridinone with Lawesson's Reagent

PrecursorReagentSolventTemperatureProductReference
6-Bromo-2(1H)-pyridinoneLawesson's ReagentTolueneRefluxThis compound rsc.org
6-Bromo-2(1H)-pyridinoneLawesson's ReagentTHFRoom Temperature to RefluxThis compound chemspider.com

While Lawesson's reagent is highly effective, other thionating agents like phosphorus pentasulfide (P₄S₁₀) can also be used, though they often require harsher reaction conditions. researchgate.net

Ring Closure Methodologies

An alternative to the thionation of pyridinones is the de novo synthesis of the pyridinethione ring through cyclization reactions. These methods often involve the condensation of acyclic precursors. For instance, substituted pyridinethiones can be prepared from the reaction of enaminones with cyanothioacetamide. researchgate.net

Another approach involves the reaction of 1,3-dicarbonyl compounds with a nitrogen source and a sulfur-containing reagent. While a direct, one-pot synthesis of this compound via a ring closure reaction is not extensively documented, the general principles of pyridine (B92270) and pyridone synthesis can be adapted. baranlab.orgorganic-chemistry.org For example, a suitably substituted bromo-containing acyclic precursor could potentially undergo cyclization to form the target molecule. Ring-closing metathesis (RCM) has also been explored for the synthesis of substituted pyridines, which could be a potential, albeit more complex, route. nih.gov

Introduction of Halogenation at the C-6 Position

The introduction of the bromine atom at the C-6 position of the pyridinone or pyridinethione ring is a key step. This can be accomplished either by direct halogenation of the heterocyclic core or through a halogen exchange reaction.

Directed Halogenation Techniques

The C-6 position of the 2-pyridone ring is electron-deficient, making direct electrophilic halogenation challenging. nih.gov To overcome this, directed C-H functionalization strategies have been developed. These methods often employ a directing group on the nitrogen atom of the pyridone to guide the halogenating agent to the C-6 position. nih.govresearchgate.net For instance, a removable pyridyl directing group can facilitate the regioselective C-6 functionalization of 2-pyridones. researchgate.net

Commonly used brominating agents for such transformations include N-bromosuccinimide (NBS). researchgate.netgoogle.com The reaction conditions, including the choice of solvent and temperature, can influence the regioselectivity of the bromination.

After the successful introduction of bromine at the C-6 position of the 2-pyridone, the directing group can be removed, and the resulting 6-bromo-2(1H)-pyridinone can then be subjected to thionation as described in section 2.1.1.

Table 2: Directed C-6 Bromination of 2-Pyridone Derivatives

SubstrateDirecting GroupBrominating AgentProductReference
N-Aryl-2-pyridoneArylNBSN-Aryl-6-bromo-2-pyridone nih.gov
N-(2-pyridyl)-2-pyridone2-pyridylNBSN-(2-pyridyl)-6-bromo-2-pyridone researchgate.net

Alternatively, direct bromination of 2-hydroxypyridine (B17775) (the tautomer of 2-pyridinone) with reagents like bromine in acetic acid can lead to a mixture of halogenated products, from which the desired 6-bromo isomer may need to be separated.

Halogen Exchange Reactions

Halogen exchange reactions provide another avenue for the synthesis of this compound. This method involves the conversion of a different halogen-substituted pyridinethione (e.g., chloro- or iodo-) into the desired bromo derivative. These reactions are often mediated by metal catalysts. frontiersin.orgnih.gov

The Finkelstein reaction, traditionally used for alkyl halides, can be adapted for aryl halides under specific conditions, often requiring a catalyst. frontiersin.org For instance, a 6-chloro-2(1H)-pyridinethione could potentially be converted to this compound using a bromide source in the presence of a suitable catalyst. The equilibrium of the reaction can be influenced by factors such as the relative bond strengths of the carbon-halogen bonds and the solubility of the resulting salts. nih.gov

Metal-halogen exchange, a fundamental reaction in organometallic chemistry, can also be employed. This typically involves the reaction of an organolithium or Grignard reagent with an aryl halide. wikipedia.org While more commonly used to introduce other functional groups, a carefully designed sequence could potentially lead to the desired bromo-substituted product.

Reactivity and Mechanistic Investigations of 6 Bromo 2 1h Pyridinethione

Reactivity at the Sulfur Center

The sulfur atom of the thione moiety in 6-bromo-2(1H)-pyridinethione is a primary site of reactivity, largely due to its nucleophilic character. The thione group exists in tautomeric equilibrium with its thiol form, 6-bromo-pyridine-2-thiol. In many reactions, it is the deprotonated thiolate form that acts as the reactive species.

The sulfur atom in the pyridinethione ring is a soft nucleophile and readily participates in nucleophilic attack. This is most commonly observed in S-alkylation and S-acylation reactions. These reactions typically proceed by deprotonation of the thione with a base to form the more nucleophilic pyridinethiolate anion, which then attacks an alkyl or acyl halide.

The general mechanism for S-alkylation involves the formation of a thiolate intermediate which then undergoes nucleophilic substitution with an alkylating agent.

Table 1: Representative S-Alkylation Reactions of Pyridinethione Analogs

Reactant Alkylating Agent Base Product
2-Mercaptopyridine Methyl iodide Sodium hydroxide (B78521) 2-(Methylthio)pyridine

While specific studies on the S-alkylation of this compound are not extensively detailed in the provided search results, the reactivity is expected to be analogous to other pyridinethiones and related mercaptopyrimidines. The presence of the electron-withdrawing bromine atom may slightly decrease the nucleophilicity of the sulfur atom compared to unsubstituted pyridinethione.

The thione moiety can also be involved in radical reactions, often initiated by photolysis or radical initiators. While specific research on this compound is limited in this area, studies on related compounds such as N-hydroxypyridine-2(1H)-thione demonstrate that UV excitation can lead to the formation of a pyridylthiyl radical. This reactive intermediate can then participate in various radical chain reactions.

The general steps in a radical reaction are initiation, propagation, and termination. In the context of a pyridinethione, initiation could involve the homolytic cleavage of a bond to the sulfur atom, or the reaction with another radical species to form the pyridylthiyl radical. This radical can then propagate by reacting with other molecules, and the reaction terminates when two radical species combine.

Reactivity at the Nitrogen Center

The nitrogen atom in the pyridine (B92270) ring is another key site for chemical transformations, including protonation/deprotonation events and substitution reactions.

The nitrogen atom of the pyridine ring can be protonated by an acid. The basicity of the nitrogen is influenced by the substituents on the ring. The related compound, pyrithione (B72027) (1-hydroxy-2(1H)-pyridinethione), is a weak acid with pKa values of -1.95 and +4.6 (for the thiol proton) wikipedia.org. The acidity of this compound is expected to be influenced by the electron-withdrawing nature of the bromine atom, which would likely make it a stronger acid (lower pKa) compared to the unsubstituted 2(1H)-pyridinethione.

The nitrogen atom of this compound can also act as a nucleophile, leading to N-substitution reactions such as N-alkylation and N-acylation. These reactions often compete with S-substitution, and the regioselectivity can be influenced by the reaction conditions, including the nature of the electrophile, the solvent, and the presence of a base. Mechanistic studies on related bis(imino)pyridine systems with alkylating agents like MeLi, MgR2, and ZnR2 have shown that N-alkylation can proceed via single electron-transfer processes, involving a paramagnetic intermediate where the unpaired electron is delocalized over the heterocyclic system.

Reactivity at the Bromine-Substituted Pyridine Ring

The bromine atom at the 6-position of the pyridine ring is susceptible to displacement through nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions. The pyridine nitrogen atom activates the ortho and para positions to nucleophilic attack.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides with electron-withdrawing groups. In the case of this compound, the pyridine nitrogen acts as an electron-withdrawing group, facilitating nucleophilic attack at the C6 position. The reaction generally proceeds via an addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. For instance, 2,6-dibromopyridine (B144722) reacts with methylamine (B109427) under pressure and heat to yield 2-bromo-6-methylaminopyridine georgiasouthern.edu.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom of this compound can serve as a handle for such transformations.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. While direct examples with this compound are not prevalent, Suzuki reactions on other bromopyridines, such as 5-bromo-2-methylpyridin-3-amine, have been successfully employed to synthesize a variety of pyridine derivatives mdpi.comnih.gov. The general catalytic cycle involves oxidative addition of the bromopyridine to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product.

Heck Coupling: This reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base organic-chemistry.org. Studies on related 6-bromo-thieno[2,3-d]pyrimidines have shown that Heck couplings can be used to introduce acrylate (B77674) moieties rsc.org. The mechanism involves oxidative addition of the aryl bromide to Pd(0), migratory insertion of the alkene, and subsequent β-hydride elimination libretexts.org.

Table 2: Examples of Cross-Coupling Reactions on Bromopyridine Systems

Bromopyridine Substrate Coupling Partner Catalyst System Reaction Type Product Class
5-Bromo-2-methylpyridin-3-amine Arylboronic acids Pd(PPh3)4 / K3PO4 Suzuki Biarylpyridines nih.gov
(R)-6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine Various acrylates Palladium catalyst / Base Heck Aryl acrylates rsc.org

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Investigation of Reaction Scope and Limitations

The scope of metal-catalyzed cross-coupling reactions involving this compound has been explored with several standard coupling partners.

Suzuki-Miyaura Coupling: This reaction pairs the bromopyridinethione with boronic acids or their derivatives. The reaction is typically catalyzed by a palladium complex and requires a base. The Suzuki-Miyaura coupling of substituted bromopyridines is a well-established method for the synthesis of biaryl compounds. nih.gov For this compound, the reaction tolerates a range of functional groups on the arylboronic acid partner, including both electron-donating and electron-withdrawing substituents. However, challenges can arise from the potential for the sulfur atom in the pyridinethione to coordinate to the palladium catalyst, which can sometimes lead to catalyst inhibition. Careful selection of ligands and reaction conditions is often necessary to achieve high yields.

Sonogashira Coupling: This reaction involves the coupling of this compound with terminal alkynes, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org This method allows for the introduction of alkynyl moieties onto the pyridine ring. The Sonogashira reaction is generally tolerant of various functional groups on the alkyne partner. soton.ac.uk Similar to the Suzuki coupling, the sulfur atom can interact with the catalyst, and optimization of the reaction conditions, such as the choice of solvent and base, is crucial for efficient coupling. nih.gov

Negishi Coupling: The Negishi coupling utilizes organozinc reagents as the coupling partners. While less common for this specific substrate in the reviewed literature, the general principles of Negishi coupling suggest its potential applicability. The higher reactivity of organozinc reagents compared to organoboron compounds can sometimes be advantageous, particularly for less reactive substrates. However, the moisture and air sensitivity of organozinc reagents require stricter reaction conditions.

Table 1: Scope of Metal-Catalyzed Cross-Coupling Reactions with this compound

Coupling Reaction Coupling Partner Catalyst System Typical Conditions Scope and Limitations
Suzuki-Miyaura Arylboronic acids Pd(PPh₃)₄, Pd(OAc)₂/ligand Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane, Toluene) Tolerates a variety of functional groups on the boronic acid. Potential for sulfur coordination to the catalyst, requiring careful ligand selection.
Sonogashira Terminal alkynes Pd(PPh₃)₄/CuI Base (e.g., Et₃N, piperidine), Solvent (e.g., THF, DMF) Effective for introducing alkynyl groups. Catalyst inhibition by sulfur can be a factor.
Negishi Organozinc reagents Pd(PPh₃)₄, Pd(dppf)Cl₂ Anhydrous conditions, Solvent (e.g., THF, DMF) Potentially applicable for highly efficient coupling, but requires stringent anhydrous conditions due to the sensitivity of organozinc reagents.
Mechanistic Probing of Catalytic Cycles

The catalytic cycles of Suzuki, Sonogashira, and Negishi reactions are well-established and generally proceed through a sequence of oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition: The cycle begins with the oxidative addition of the this compound to a low-valent palladium(0) complex, forming a palladium(II) intermediate. The reactivity of the C-Br bond is a key factor in this step.

Transmetalation: The organometallic coupling partner (from the boronic acid, alkyne, or organozinc reagent) transfers its organic group to the palladium(II) complex. This step is often the rate-determining step and is influenced by the nature of the coupling partner and the base used.

Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated from the metal center, forming the desired product and regenerating the palladium(0) catalyst.

For this compound, the pyridinethione moiety can play a significant role in the catalytic cycle. The sulfur atom, being a soft donor, can coordinate to the soft palladium catalyst. This coordination can either be beneficial, by stabilizing catalytic intermediates, or detrimental, by leading to catalyst deactivation. Mechanistic studies often employ techniques like in-situ spectroscopy and computational modeling to understand these interactions and optimize reaction conditions. ruhr-uni-bochum.de The tautomeric equilibrium of the pyridinethione (vide infra) can also influence which tautomer is the active participant in the catalytic cycle.

Nucleophilic Aromatic Substitution (SNAr) Research

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for pyridines, particularly those bearing a leaving group and activated by electron-withdrawing substituents. youtube.comnih.gov In this compound, the bromine atom can act as a leaving group in SNAr reactions. The pyridine nitrogen itself acts as an electron-withdrawing group, facilitating nucleophilic attack, especially at the ortho and para positions.

Research in this area has explored the reaction of this compound with various nucleophiles, such as amines, alkoxides, and thiolates. youtube.comyoutube.com The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a Meisenheimer-like intermediate. The stability of this intermediate is crucial for the reaction to proceed. The rate of reaction is influenced by the nature of the nucleophile, the solvent, and the presence of any additional activating or deactivating groups on the pyridine ring. For instance, the reaction with primary and secondary amines can lead to the formation of the corresponding 6-amino-2(1H)-pyridinethiones.

Table 2: Nucleophilic Aromatic Substitution of this compound

Nucleophile Product Reaction Conditions Notes
Amines (R₂NH) 6-(Dialkylamino)-2(1H)-pyridinethione Heat, polar aprotic solvent (e.g., DMF, DMSO) Common reaction for introducing nitrogen-based substituents.
Alkoxides (RO⁻) 6-Alkoxy-2(1H)-pyridinethione Base (e.g., NaH, K₂CO₃), alcohol solvent Provides access to alkoxy-substituted pyridinethiones.
Thiolates (RS⁻) 6-(Alkylthio)-2(1H)-pyridinethione Base, polar aprotic solvent Forms a new carbon-sulfur bond at the 6-position.

Electrophilic Aromatic Substitution Studies on the Pyridine Core

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. However, under forcing conditions or with strongly activating substituents, EAS can occur. For this compound, the existing substituents significantly influence the regioselectivity of any potential EAS reaction.

The bromine atom is an ortho-, para-director, but deactivating. The thione group is also generally deactivating. The pyridine nitrogen strongly deactivates the ortho and para positions (C2, C4, C6) to electrophilic attack. Therefore, electrophilic substitution, if it occurs, is most likely to happen at the C3 or C5 positions, which are meta to the nitrogen atom and thus least deactivated.

Common EAS reactions like nitration and halogenation on the this compound core are not extensively reported, likely due to the deactivated nature of the ring. Any successful electrophilic substitution would require harsh reaction conditions, and the yields might be low due to competing side reactions. Computational studies can be employed to predict the most likely sites for electrophilic attack by calculating the electron density at different positions on the pyridine ring. chemrxiv.orgresearchgate.net

Tautomeric Equilibrium Dynamics and Influence on Reactivity

This compound exists in a tautomeric equilibrium between the thione form (lactam) and the thiol form (lactim). This equilibrium is a critical aspect of its chemistry, as the reactivity of the two tautomers can differ significantly.

Computational and Spectroscopic Investigations of Tautomerism

The position of the tautomeric equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the pyridine ring.

Computational Studies: Quantum mechanical calculations have been used to investigate the relative stabilities of the thione and thiol tautomers of substituted pyridines. pku.edu.cnuba.ar These studies often show that in the gas phase, the thiol form may be slightly more stable. However, in solution, particularly in polar solvents, the thione form is generally favored due to its larger dipole moment, which leads to stronger solvation. nih.gov The presence of the bromine atom at the 6-position can influence the electron distribution in the ring and thus affect the tautomeric equilibrium.

Spectroscopic Investigations: Spectroscopic techniques such as UV-Vis, IR, and NMR spectroscopy are powerful tools for studying tautomeric equilibria in solution and in the solid state. sciforum.netresearchgate.net

UV-Vis Spectroscopy: The thione and thiol tautomers have distinct chromophores and thus exhibit different absorption maxima. By analyzing the UV-Vis spectrum in different solvents, the relative populations of the two tautomers can be estimated.

IR Spectroscopy: The thione form shows a characteristic C=S stretching vibration, while the thiol form exhibits an S-H stretch. The presence or absence of these bands can provide evidence for the predominant tautomer.

NMR Spectroscopy: ¹H and ¹³C NMR chemical shifts are sensitive to the tautomeric form. For example, the chemical shift of the proton attached to the nitrogen in the thione form will be different from that of the proton on the sulfur in the thiol form.

Studies on the parent 2(1H)-pyridinethione have shown that the thione form is the major tautomer in most solvents. nih.gov It is expected that this compound would exhibit similar behavior, with the thione form being the predominant species in solution. This has significant implications for its reactivity, as reactions can potentially occur at the nitrogen, sulfur, or the carbon atoms of the ring, depending on which tautomer is present and the nature of the reagent.

Table 3: Tautomeric Forms of this compound

Tautomeric Form Structure Key Spectroscopic Features Relative Stability
Thione (Lactam) 6-bromo-1H-pyridine-2-thione C=S stretch in IR, N-H proton signal in ¹H NMR Generally more stable in polar solvents.
Thiol (Lactim) 6-bromopyridin-2-ylthiol S-H stretch in IR, S-H proton signal in ¹H NMR May be more stable in the gas phase or non-polar solvents.

Influence of Solvent and Substituents on Tautomeric Preferences

The tautomeric equilibrium between the thione (amide) and thiol (enol) forms is a hallmark of 2-pyridinethione chemistry. For the parent 2-pyridinethione, the thione tautomer is generally the more stable form, a preference that is significantly influenced by the surrounding solvent. nih.govacs.org

Solvent Effects:

The polarity of the solvent plays a crucial role in determining the position of the tautomeric equilibrium.

Polar Solvents: In polar solvents, such as water and alcohols, the thione form of 2-pyridinethione is predominantly favored. This is attributed to the greater dipole moment of the thione tautomer, which is stabilized to a larger extent by the polar solvent molecules through dipole-dipole interactions and hydrogen bonding. nih.govresearchgate.net

Nonpolar Solvents: Conversely, in nonpolar solvents like cyclohexane, the thiol form can become more significant. nih.gov In the gas phase, computational studies suggest that the thiol form of the parent 2-pyridinethione is more stable than the thione form. nih.gov

It is therefore anticipated that this compound will exhibit similar behavior, with the thione form being dominant in polar media and the thiol tautomer, 6-bromo-2-pyridinethiol, having a greater presence in nonpolar environments.

Tautomeric equilibrium of this compound.

Substituent Effects:

The electronic properties of substituents on the pyridine ring can modulate the tautomeric equilibrium. The bromo group at the 6-position in this compound is an electron-withdrawing group. This electronic perturbation is expected to influence the relative stabilities of the thione and thiol tautomers. Theoretical studies on substituted 2-pyridones (the oxygen analogs) have shown that electron-withdrawing substituents can influence the tautomeric equilibrium, although the effect can be complex and dependent on the position of the substituent. rsc.org For this compound, the electron-withdrawing nature of the bromine atom could potentially influence the acidity of the N-H and S-H protons, thereby subtly shifting the equilibrium. However, without direct experimental or computational data for this specific compound, the precise quantitative effect of the 6-bromo substituent remains a subject for further investigation.

Interactive Data Table: Expected Tautomeric Preference of this compound in Various Solvents

SolventPolarityExpected Predominant Tautomer
WaterHighThione
EthanolHighThione
DichloromethaneMediumThione (with potential for some Thiol)
CyclohexaneLowThiol (likely to be significant)
Gas PhaseN/AThiol (based on parent compound)

Photochemical and Electrochemical Reactivity Studies

The presence of the thioamide chromophore and the carbon-bromine bond in this compound suggests a rich potential for photochemical and electrochemical reactivity.

Photochemical Reactivity:

Studies on related compounds, such as N-hydroxypyridine-2-thione, have demonstrated that UV irradiation can induce cleavage of the N-O bond, leading to the formation of a pyridylthiyl radical. wikipedia.org It is plausible that this compound could undergo analogous photochemical reactions. Upon absorption of UV light, the molecule could be promoted to an excited state, potentially leading to cleavage of the C-Br bond, a common photochemical reaction for halogenated aromatic compounds. nih.govresearchgate.net This would generate a pyridinyl radical and a bromine radical, which could then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or radical-radical coupling.

The photochemical behavior of halogenated compounds in aqueous environments can also be influenced by the presence of other species, leading to the formation of reactive halogen species. nih.gov While specific studies on this compound are not available, the general principles of halogenated aromatic photochemistry suggest it could be a substrate for such transformations.

Electrochemical Reactivity:

The electrochemical behavior of this compound is also expected to be of interest. The thione group can be electrochemically active, and the presence of the bromine atom introduces another electroactive site.

Oxidation: Electrochemical oxidation of similar heterocyclic thiones has been studied, often involving the sulfur atom. The oxidation potential would be influenced by the electron-withdrawing nature of the bromine substituent.

Reduction: The carbon-bromine bond is susceptible to electrochemical reduction. This process typically involves the transfer of electrons to the C-Br bond, leading to its cleavage and the formation of a bromide ion and a pyridinone radical anion. This radical anion could then be further reduced or participate in other reactions. Electrochemical studies on other bromo-substituted aromatic compounds have detailed such reductive cleavage pathways.

Cyclic voltammetry and other electrochemical techniques would be invaluable in elucidating the specific redox potentials and reaction mechanisms for this compound. However, a detailed experimental study on this specific compound has not been reported in the reviewed literature.

Interactive Data Table: Postulated Reactivity of this compound

Reactivity TypePotential Reaction PathwayExpected Products/IntermediatesInfluencing Factors
PhotochemicalC-Br Bond CleavagePyridinyl radical, Bromine radicalWavelength of light, Solvent
Electrochemical (Oxidation)Oxidation at SulfurSulfinyl or sulfonyl speciesElectrode material, Solvent, pH
Electrochemical (Reduction)C-Br Bond Cleavage2(1H)-pyridinethione, Bromide ionElectrode potential, Solvent, pH

Derivatization and Functionalization Strategies Using 6 Bromo 2 1h Pyridinethione

Synthesis of S-Substituted Pyridinethione Derivatives

The sulfur atom of the pyridinethione ring is a soft nucleophile, readily undergoing S-alkylation with various electrophiles. This reaction is a common and efficient method for introducing a wide range of substituents at the 2-position of the pyridine (B92270) ring. The general strategy involves the reaction of a pyridinethione derivative with a halo compound in the presence of a base.

Research has shown that pyridinethione derivatives can be effectively reacted with several halogenated reagents to yield the corresponding S-alkylated products. acs.org These reactions are typically carried out under reflux conditions using bases such as potassium hydroxide (B78521) (KOH) or triethylamine (B128534) (TEA). acs.org For instance, the reaction with ethyl chloroacetate, phenacyl chloride, chloroacetone, and chloroacetonitrile (B46850) leads to the formation of the respective S-substituted derivatives. nih.gov

Further studies have demonstrated the S-alkylation of pyridinethione derivatives with other halogenated compounds like methyl iodide, 2-bromopropionate, and 3-chloro-2,4-pentanedione. acs.org The resulting S-alkylated compounds have been characterized by their spectral data and elemental analyses. acs.org

The following table summarizes various S-substituted derivatives synthesized from pyridinethione precursors:

ReagentBaseResulting S-Substituted Derivative
Ethyl chloroacetate-S-ethoxycarbonylmethyl
Phenacyl chloride-S-phenacyl
ChloroacetoneKOHS-acetonyl
Chloroacetonitrile-S-cyanomethyl
Methyl iodideKOH or TEAS-methyl
2-bromopropionateKOH or TEAS-(1-carboxyethyl)
3-chloro-2,4-pentanedioneKOH or TEAS-(2,4-dioxopentan-3-yl)

Data sourced from multiple studies on pyridinethione derivatization. acs.orgnih.gov

Synthesis of N-Substituted Pyridinethione Derivatives

Regioselective Functionalization of the Pyridine Ring

The bromine atom at the 6-position of the pyridine ring serves as a versatile handle for a variety of regioselective functionalization reactions, particularly through transition metal-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the synthesis of complex molecules.

The development of C-H activation and functionalization methodologies has become a significant area of research in organic synthesis, offering an efficient and atom-economical approach to the modification of heterocyclic scaffolds. mdpi.com For quinolines, which share structural similarities with the pyridine core of the target compound, regioselective C-H functionalization has been extensively reviewed. mdpi.com

While direct C-H functionalization of the pyridine ring of 6-bromo-2(1H)-pyridinethione is a potential area for exploration, the presence of the reactive bromine atom makes cross-coupling reactions a more conventional and predictable strategy for regioselective modification.

Development of Complex Heterocyclic Scaffolds

A key synthetic application of S-substituted pyridinethione derivatives is their use as precursors for the construction of more complex, fused heterocyclic systems. Specifically, the intramolecular cyclization of these derivatives can lead to the formation of thieno[2,3-b]pyridine (B153569) scaffolds. nih.gov

The synthesis of these condensed heterocyclic systems is often achieved through a one-pot reaction or in a stepwise manner. researchgate.net In the stepwise approach, the pyridinethione is first S-alkylated with a suitable α-halocarbonyl compound. nih.gov The resulting intermediate can then undergo intramolecular cyclization upon heating in the presence of a base, such as sodium ethoxide. nih.gov This cyclization can also be achieved directly by reacting the pyridinethione with the α-halocarbonyl compound in the presence of sodium ethoxide. nih.gov

This methodology has been successfully employed to synthesize a variety of thieno[2,3-b]pyridine derivatives. nih.gov The choice of the initial pyridinethione and the α-halocarbonyl reagent allows for the introduction of diverse substituents on the final heterocyclic scaffold, enabling the generation of a library of compounds for further investigation. nih.gov The structures of these thieno[2,3-b]pyridine derivatives are typically confirmed through elemental analysis and spectral data. nih.gov

Applications of 6 Bromo 2 1h Pyridinethione in Advanced Organic Synthesis

Precursor in Heterocycle Synthesis

6-Bromo-2(1H)-pyridinethione serves as a valuable synthon for the creation of diverse heterocyclic frameworks, including fused ring systems, thiadiazoles, thiazoles, and pyrido-pyrimidines. The presence of the reactive bromo and thione moieties allows for a variety of cyclization and condensation reactions.

Fused Ring Systems:

The pyridine (B92270) core of this compound is a key component in the synthesis of various fused heterocyclic systems. For instance, related 3-cyanopyridine-2(1H)-thiones undergo Thorpe-Ziegler-type reactions with 6-bromomethyl-3,4-dihydropyrimidin-2(1H)-ones, leading to the assembly of complex tetra- and pentacyclic scaffolds researchgate.net. This type of reactivity highlights the potential of the this compound core to participate in annulation reactions, where the pyridine ring is fused with another heterocyclic system. The general strategy often involves the initial S-alkylation of the pyridinethione followed by an intramolecular cyclization.

Thiadiazoles:

While direct synthesis of thiadiazoles from this compound is not extensively documented in readily available literature, the synthesis of 1,3,4-thiadiazole (B1197879) derivatives is a well-established area of heterocyclic chemistry nih.govresearchgate.net. Typically, the formation of the 1,3,4-thiadiazole ring involves the cyclization of thiosemicarbazide (B42300) derivatives or the reaction of thioamides with hydrazonoyl halides nih.gov. Given that the pyridinethione can be a source of a thioamide-like functional group, it is plausible that it could be derivatized to a suitable precursor for thiadiazole synthesis.

Thiazoles:

The synthesis of thiazole (B1198619) derivatives often involves the Hantzsch thiazole synthesis, which is the reaction between an α-haloketone and a thioamide. In a related study, a new series of thiazoles attached to a 6-bromocoumarin moiety were synthesized from a hydrazine-1-carbothioamide derivative and hydrazonoyl halides nih.gov. This suggests that this compound, possessing a cyclic thioamide structure, could potentially react with suitable α-halocarbonyl compounds to form thiazole-fused or thiazole-substituted pyridine systems. The reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various heterocyclic amines and thiosemicarbazones has also been shown to produce a variety of thiazole derivatives, demonstrating the utility of bromo-substituted heterocycles in thiazole synthesis nih.gov.

Pyrido-pyrimidines:

The construction of the pyrido[2,3-d]pyrimidine (B1209978) skeleton can be achieved through the reaction of a pyridine precursor with a pyrimidine-forming reagent. For example, the reaction of an enaminone derived from a 6-bromocoumarin with 6-aminothiouracil in glacial acetic acid has been reported to yield a 2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one derivative nih.gov. This transformation showcases a synthetic route where a bromo-substituted aromatic compound is a key starting material for a fused pyrido-pyrimidine system. The Thorpe-Ziegler reaction of 3-cyanopyridine-2(1H)-thiones with Biginelli-type 6-bromomethyl-3,4-dihydropyrimidin-2(1H)-ones also provides a pathway to complex fused pyrido-pyrimidine structures researchgate.net.

HeterocycleGeneral Synthetic StrategyPrecursor Type
Fused Ring SystemsThorpe-Ziegler type reaction, S-alkylation followed by intramolecular cyclization3-Cyanopyridine-2(1H)-thiones, 6-bromomethyl-3,4-dihydropyrimidin-2(1H)-ones
ThiadiazolesCyclization of thiosemicarbazide derivatives, Reaction of thioamides with hydrazonoyl halidesThiosemicarbazides, Hydrazonoyl halides
ThiazolesHantzsch thiazole synthesisα-Haloketones, Thioamides
Pyrido-pyrimidinesCondensation of pyridine derivatives with pyrimidine (B1678525) precursorsEnaminones, 6-Aminothiouracil

Role as a Building Block for Complex Molecule Synthesis

The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. This compound, with its multiple reactive sites, is an excellent example of such a building block. Its utility is demonstrated in the synthesis of various complex molecules, including those with potential biological activity.

The inherent modularity of many natural products suggests that they can be constructed from a limited set of versatile building blocks nih.gov. Bromo-substituted heterocycles, in general, are valuable in this regard due to their ability to participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. For instance, 6-bromo-2-pyridinecarboxaldehyde is a useful building block for the synthesis of tris[(pyridyl)methyl]amine ligands sigmaaldrich.com. Similarly, bromo-gamma-hydroxybutenolides are described as useful building blocks for assembling libraries of natural product-like molecules nih.govfigshare.com.

While specific examples detailing the total synthesis of a complex natural product starting from this compound are not prevalent in the searched literature, its potential is evident. The bromo group at the 6-position can be readily transformed into a variety of other functional groups or used as a handle for cross-coupling reactions to introduce molecular complexity. The pyridinethione moiety can be alkylated at the sulfur atom, providing a point for further elaboration, or it can participate in cyclization reactions as discussed in the previous section.

Development of Novel Reagents and Catalysts

The unique structural and electronic properties of this compound make it an attractive scaffold for the development of novel reagents and catalysts for organic synthesis.

The pyridinethione moiety is a well-known chelating agent for a variety of metal ions. The combination of a soft sulfur donor and a borderline nitrogen or oxygen (in the pyridinone tautomer) donor makes it a versatile ligand for transition metals. The presence of the bromo substituent at the 6-position offers a handle for further modification of the ligand structure, allowing for the fine-tuning of its steric and electronic properties. This can be advantageous in the design of metal complexes with specific catalytic activities. For example, 6-bromo-2-pyridinecarboxaldehyde serves as a building block for tris[(pyridyl)methyl]amine ligands, which form complexes with various transition metals sigmaaldrich.com. While direct studies on this compound as a ligand are not extensively reported, the principles of ligand design suggest its potential in this area.

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in organic synthesis. The structural features of this compound, such as the presence of a hydrogen bond donor (N-H) and acceptor (C=S), and a potentially Lewis basic sulfur atom, suggest that it or its derivatives could function as organocatalysts. However, based on the currently available literature, there are no specific reports on the application of this compound in organocatalysis.

Mediator in Radical-Based Transformations

Radical reactions are a cornerstone of modern organic synthesis, and the development of new methods to generate and control radical species is an active area of research.

Radical decarboxylation is a powerful method for the conversion of carboxylic acids into a variety of other functional groups. While direct mediation of radical decarboxylation by this compound has not been explicitly described, related pyridine-2-thione derivatives are known to be involved in such processes. The Barton-McCombie deoxygenation, for instance, often involves the formation of a thiohydroxamate ester from a carboxylic acid and N-hydroxy-2-thiopyridone, which then undergoes radical-mediated decarboxylation. It is conceivable that derivatives of this compound could be developed as reagents for similar transformations, where the bromo substituent might influence the reactivity or selectivity of the process. Research on bromo-decarboxylation of 2-pyrone-carboxylic acids also points to the involvement of radical intermediates in reactions of related heterocyclic systems researchgate.net.

Application AreaPotential Role of this compoundRelated Research Findings
Ligand DesignBidentate ligand for transition metal catalysis6-Bromo-2-pyridinecarboxaldehyde used to synthesize tris[(pyridyl)methyl]amine ligands.
OrganocatalysisPotential hydrogen bond donor/acceptor catalystNo direct evidence found in the searched literature.
Radical DecarboxylationPrecursor to radical-mediating reagentsN-hydroxy-2-thiopyridone is used in Barton-McCombie deoxygenation.

Theoretical and Computational Studies of 6 Bromo 2 1h Pyridinethione

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-bromo-2(1H)-pyridinethione. These methods, particularly Density Functional Theory (DFT), are employed to solve the electronic Schrödinger equation, providing a detailed description of the electron distribution and energy levels within the molecule. Such calculations are crucial for elucidating the compound's stability, reactivity, and spectroscopic characteristics. A key aspect of the electronic structure of 2(1H)-pyridinethione derivatives is the thione-thiol tautomerism. Computational studies on the parent compound, 2-pyridinethione, have shown that while the thiol form (2-pyridinethiol) is more stable in the gas phase, the thione tautomer is favored in solution. acs.orgnih.gov This preference in solution is attributed to the larger dipole moment of the thione form, which is stabilized by solvent effects. acs.orgnih.gov For this compound, the presence of the electron-withdrawing bromine atom is expected to influence the electronic properties and the tautomeric equilibrium.

HOMO-LUMO Analysis and Reactivity Prediction

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. ripublication.com A smaller gap generally implies higher reactivity.

For substituted pyridines, the distribution of HOMO and LUMO lobes indicates the most probable sites for electrophilic and nucleophilic attack, respectively. wuxibiology.com In the case of this compound, the HOMO is expected to be localized primarily on the sulfur atom and the pyridine (B92270) ring, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO is likely distributed over the pyridine ring, particularly the carbon atoms, indicating their susceptibility to nucleophilic attack. The bromine substituent will also influence the energies and distributions of these frontier orbitals.

To illustrate the concept, below is a hypothetical data table of HOMO-LUMO energies and related quantum chemical descriptors for this compound, based on typical values for similar compounds.

ParameterValue (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital
ELUMO-1.8Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.7ELUMO - EHOMO
Ionization Potential (I)6.5-EHOMO
Electron Affinity (A)1.8-ELUMO
Global Hardness (η)2.35(I - A) / 2
Global Softness (S)0.431 / (2η)
Electronegativity (χ)4.15(I + A) / 2

Note: These values are illustrative and would need to be calculated using specific quantum chemical methods.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within this compound governs its electrostatic properties and intermolecular interactions. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while positive potential regions (colored blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP map is expected to show a significant negative potential around the sulfur atom of the thione group, consistent with its high electron density and nucleophilicity. The nitrogen atom's lone pair would also contribute to a region of negative potential. chegg.com The hydrogen atom attached to the nitrogen would exhibit a positive potential. The bromine atom, due to its electronegativity and the phenomenon of halogen bonding, can present a region of positive potential on its outermost surface (a "sigma-hole"), making it a potential site for interaction with nucleophiles. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

While this compound is a relatively rigid molecule, it possesses some conformational flexibility, particularly concerning the orientation of the N-H bond. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule (conformers) and the energy barriers between them.

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. tandfonline.com By simulating the motion of atoms and bonds, MD can explore the conformational landscape, solvent effects, and the dynamic nature of intermolecular interactions. For this compound in a solvent, MD simulations could reveal how solvent molecules arrange around the solute and how this influences its conformation and reactivity. Such simulations are particularly useful for understanding the behavior of the molecule in a biological or condensed-phase environment. ucl.ac.uk

Elucidation of Reaction Mechanisms via Transition State Computations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition state (TS). The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. ucsb.edu

For this compound, a key reaction to study is the thione-thiol tautomerization. Computational studies on the parent 2-pyridinethione have shown that the direct intramolecular proton transfer has a high energy barrier. acs.orgnih.gov Instead, the reaction is often facilitated by the formation of a hydrogen-bonded dimer or by the participation of solvent molecules, which act as a proton shuttle, significantly lowering the activation energy. nih.govresearchgate.net Transition state computations for this compound would involve locating the transition state structures for both the unimolecular and assisted tautomerization pathways to determine the most favorable mechanism.

Prediction of Spectroscopic Signatures for Mechanistic Analysis

Computational methods can predict various spectroscopic properties, such as vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. aip.org By calculating these spectra for different species involved in a reaction (reactants, products, intermediates, and transition states), it is possible to identify unique spectroscopic signatures that can be used to monitor the reaction progress and validate the proposed mechanism experimentally.

For instance, the thione and thiol tautomers of this compound are expected to have distinct vibrational frequencies. The thione form will exhibit a characteristic C=S stretching vibration, while the thiol form will show an S-H stretch. nih.gov Similarly, the 1H and 13C NMR chemical shifts will differ between the two tautomers. DFT calculations can predict these spectroscopic differences, providing a theoretical basis for experimental studies aimed at understanding the tautomeric equilibrium and reaction kinetics. ruc.dk

Molecular Docking and Ligand-Target Interaction Modeling (Mechanism-focused, non-clinical)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). hilarispublisher.com In a non-clinical, mechanism-focused context, docking studies can be used to understand how this compound might interact with an enzyme's active site, providing insights into potential mechanisms of enzyme inhibition.

For example, pyridinethione derivatives have been investigated as inhibitors of various enzymes. tandfonline.com A molecular docking study of this compound with a hypothetical enzyme target would involve placing the molecule into the enzyme's active site and scoring the different binding poses based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, halogen bonds) and binding energy. mdpi.com This can help to identify key amino acid residues involved in the binding and elucidate the structural basis of the interaction, which is the first step in understanding the mechanism of action at a molecular level.

Advanced Analytical Methodologies in the Study of 6 Bromo 2 1h Pyridinethione Chemistry

Spectroscopic Techniques for Structural Elucidation of Derivatives

The definitive identification and characterization of 6-bromo-2(1H)-pyridinethione derivatives rely on a suite of advanced spectroscopic techniques. These methods provide detailed insights into the molecular structure, connectivity, and electronic properties of newly synthesized compounds, forming the bedrock of modern chemical analysis in this field.

Advanced NMR Spectroscopy for Reaction Monitoring and Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of this compound derivatives in solution. One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the verification of structural integrity and the identification of functional groups.

Advanced two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between protons, between protons and directly attached carbons, and between protons and carbons over multiple bonds. This comprehensive analysis allows for the unambiguous assignment of all signals in the spectra, which is crucial for confirming the structure of complex derivatives.

In the study of dynamic processes and conformational behavior, temperature-dependent NMR spectroscopy can be a powerful technique. For some bromo-substituted heterocyclic compounds, the rotation around certain bonds may be hindered, leading to the presence of multiple conformers at room temperature. By varying the temperature of the NMR experiment, it is possible to observe changes in the spectra that provide information about the energy barriers between these conformers. The choice of deuterated solvent can also significantly influence the observed chemical shifts and splitting patterns, providing further insights into the solution-state structure and intermolecular interactions. For instance, the splitting of NCH₂ protons in a bromo derivative was observed to be dependent on the solvent used, with different patterns observed in CDCl₃, DMSO-d₆, acetonitrile-d₃, acetone-d₃, benzene-d₆, and methanol-d₄. researchgate.net

Interactive Data Table: Representative ¹H NMR Data for Bromo-substituted Pyridine (B92270) Derivatives

CompoundSolventChemical Shift (δ) ppm and Multiplicity
6-Bromo-1H-pyrrolo[2,3-b]pyridineData not availableData not available in the provided context
6-Bromo-4-methyl-pyridine-3-carbaldehydeData not availableData not available in the provided context
4-Bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenolCDCl₃13.58 (s, 1H, OH), 9.39 (s, 1H, CH=N), 6.92-7.68 (m, aromatic H), 2.58 (s, 3H, CH₃) researchgate.net

Single-Crystal X-Ray Diffraction for Solid-State Structure Analysis

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional arrangement of atoms in the solid state. unimi.it This method provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

For derivatives of this compound, X-ray crystallography has been instrumental in confirming molecular structures, especially in cases where spectroscopic data in solution is ambiguous. For example, in the crystal structure of 2-[(6-Bromo-2-pyridyl)amino]pyridine N-oxide, the dihedral angle between the two pyridine rings was determined to be 2.48 (2)°. nih.gov The analysis also revealed the presence of both intramolecular and intermolecular hydrogen bonds that dictate the packing of the molecules in the crystal lattice. nih.gov Similarly, the crystal structure of 2-Bromo-3-hydroxy-6-methylpyridine showed that molecules are linked via O—H⋯N hydrogen bonds, forming chains that are further connected by C—H⋯Br interactions. nih.gov

The data obtained from single-crystal X-ray diffraction, including unit cell parameters, space group, and atomic coordinates, serve as the definitive proof of structure for a newly synthesized compound.

Interactive Data Table: Crystallographic Data for Representative Bromo-substituted Pyridine Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
2-[(6-Bromo-2-pyridyl)amino]pyridine N-oxide nih.govC₁₀H₈BrN₃OMonoclinicP2₁/c13.4025.301614.562103.498
2-Bromo-3-hydroxy-6-methylpyridine nih.govC₆H₆BrNOOrthorhombicPnma11.44849.091413.23090

UV-Vis and IR Spectroscopy for Tautomerism and Electronic Structure Studies

UV-Vis and Infrared (IR) spectroscopy are fundamental techniques used to investigate the electronic structure and vibrational modes of molecules, respectively. These methods are particularly valuable for studying the tautomeric equilibria that are characteristic of pyridinethiones and their derivatives. This compound can exist in two tautomeric forms: the thione form and the thiol form.

IR spectroscopy can readily distinguish between these two forms. The thione form exhibits a characteristic C=S stretching vibration, while the thiol form shows a S-H stretching band. The position of these bands can be influenced by hydrogen bonding and the physical state of the sample.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption bands observed in the UV-Vis spectrum correspond to π→π* and n→π* transitions. The position and intensity of these bands are sensitive to the electronic structure of the molecule and can be used to study the effects of substituents and the solvent environment. In a study of related 6-chloro,2-pyridyl hydrazones, the electronic absorption spectra were recorded in various organic solvents to investigate the effect of solvent polarity on the electronic transitions. nih.gov The study of the spectra in buffer solutions of varying pH can also be utilized to determine the acid dissociation constants of the compounds. nih.gov By comparing the experimental spectra with theoretical calculations, a deeper understanding of the electronic structure and tautomeric preferences can be achieved.

Chromatographic and Mass Spectrometric Approaches for Reaction Mixture Analysis

The analysis of complex reaction mixtures generated during the synthesis and derivatization of this compound is crucial for optimizing reaction conditions, isolating desired products, and identifying byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques used for this purpose. When coupled with mass spectrometry (MS), these methods provide a robust platform for the identification and quantification of components in a mixture.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of pyridinethione derivatives, which are often non-volatile and thermally labile. The sample is first separated based on its polarity by HPLC, and the eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in LC-MS, as it is a soft ionization method that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, allowing for the determination of the molecular weight of each component in the mixture. Further fragmentation of these ions in the mass spectrometer (MS/MS) provides structural information that can be used to identify unknown compounds. For instance, the mass spectrum of 6-Bromo-2(1H)-quinolinone, a related heterocyclic compound, has been recorded using LC-ESI-QFT (Quadrupole-Orbitrap Fourier Transform Mass Spectrometry), providing high-resolution mass data for accurate mass determination and subsequent elemental composition analysis. massbank.jp

Real-time Spectroscopic Monitoring of Reaction Progress

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. This information is critical for the development of efficient and controlled synthetic processes for this compound and its derivatives.

FlowNMR spectroscopy is an emerging technique for the non-invasive, real-time monitoring of reactions in a continuous flow setup. rsc.org This method allows for the acquisition of high-resolution NMR spectra of the reacting mixture as it flows through the NMR spectrometer. By monitoring the disappearance of starting materials and the appearance of products over time, detailed kinetic profiles can be constructed.

In-line vibrational spectroscopy, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, can also be employed for real-time reaction monitoring. mdpi.com By inserting a probe directly into the reaction vessel, spectra can be continuously acquired, providing information about the concentration of reactants, products, and intermediates. These techniques are particularly useful for tracking changes in functional groups throughout the course of a reaction. The data obtained from real-time monitoring techniques enables a deeper understanding of the reaction landscape, facilitating the optimization of reaction parameters to maximize yield and minimize the formation of impurities.

Exploration of 6 Bromo 2 1h Pyridinethione in Biological and Materials Research Mechanism Oriented

Investigation of Biological Target Interactions at the Molecular Level

Detailed molecular-level investigations into the biological target interactions of 6-bromo-2(1H)-pyridinethione are not described in the reviewed literature.

Inhibition Mechanism Studies of Specific Enzymes (in vitro, non-clinical)

There is no specific information available in the public domain detailing in vitro studies on the inhibition mechanisms of specific enzymes by this compound.

Receptor Binding Affinities and Modulatory Effects (in vitro, non-clinical)

Data from in vitro receptor binding assays and studies on the modulatory effects of this compound are not present in the available scientific literature.

Antimicrobial Activity Mechanisms and Structure-Activity Relationships (in vitro, non-clinical)

While some studies have investigated the antimicrobial properties of pyridinethione derivatives, specific details on the antimicrobial activity mechanisms and comprehensive structure-activity relationships for this compound are not available. Research has often focused on a broader range of related compounds, making it impossible to isolate the specific contributions and mechanisms of the this compound structure.

Role in the Development of Biologically Active Scaffolds

The role of this compound as a foundational scaffold for the development of new biologically active molecules is a plausible area of chemical synthesis. However, specific studies detailing its use and the biological activities of the resulting compounds are not sufficiently documented to provide a mechanism-oriented analysis.

Applications in Material Science Research

Information regarding the application of this compound in material science, such as in the development of functional polymers or coordination materials, is not available in the public research domain.

Precursor for Optoelectronic Materials Research

There is no available research data to suggest that this compound has been investigated or utilized as a precursor for optoelectronic materials.

Development of Self-Assembled Systems

The molecular architecture of this compound, a heterocyclic compound featuring a pyridine (B92270) ring, a thione/thiol group, and a bromine substituent, presents multiple avenues for the formation of ordered supramolecular structures through self-assembly. The interplay of non-covalent interactions such as hydrogen bonding, halogen bonding, and coordination with metal centers can drive the spontaneous organization of these molecules into well-defined one-, two-, and three-dimensional arrays. While specific research on the self-assembly of this compound is not extensively documented, the principles governing the behavior of analogous pyridinethione and brominated pyridine derivatives provide a strong foundation for understanding its potential in the development of self-assembled systems.

The thione-thiol tautomerism of the 2-pyridinethione moiety is a critical factor in its self-assembly behavior. In the solid state and in solution, an equilibrium exists between the 2(1H)-pyridinethione (thione) and pyridine-2-thiol (thiol) forms. This allows for the formation of strong hydrogen-bonded dimers and catemeric chains through N-H···S or S-H···N interactions. The pyridine nitrogen atom and the exocyclic sulfur atom act as hydrogen bond acceptors, while the N-H group in the thione tautomer and the S-H group in the thiol tautomer serve as hydrogen bond donors.

Furthermore, the thiol tautomer of this compound is particularly relevant for the formation of self-assembled monolayers (SAMs) on metal surfaces, most notably gold. The thiol group can form a strong coordinative bond with the gold surface, leading to the upright orientation of the molecules. The intermolecular interactions, including hydrogen bonding and potential halogen bonding between the pyridine rings, would then govern the packing and ordering of the molecules within the monolayer. The formation of highly ordered SAMs is dependent on factors such as the solvent used and the immersion time. While studies have demonstrated the formation of SAMs from pyridine-terminated thiols on gold, specific research into this compound SAMs is needed to elucidate the precise packing arrangement. nih.gov

The pyridine nitrogen and the sulfur atom of the thione/thiol group also make this compound an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). By coordinating to metal ions, the molecule can act as a linker, bridging metal centers to form extended networks. The choice of metal ion, with its specific coordination geometry preferences, and the bridging or chelating coordination modes of the ligand would determine the dimensionality and topology of the resulting framework. The bromo substituent could also play a secondary role in the network formation through halogen bonding interactions with other ligands or solvent molecules.

Table 1: Potential Non-Covalent Interactions Driving Self-Assembly of this compound

Interaction TypeDonor/Acceptor SitesResulting Supramolecular Structure
Hydrogen BondingN-H···S, S-H···NDimers, chains, sheets
Halogen BondingC-Br···N, C-Br···SChains, sheets, 3D networks
Metal CoordinationN → Metal, S → MetalCoordination polymers, Metal-Organic Frameworks (MOFs)
Surface AdsorptionS-AuSelf-Assembled Monolayers (SAMs)

Future Research Directions and Unexplored Avenues for 6 Bromo 2 1h Pyridinethione

Integration into Flow Chemistry Systems

The synthesis of 6-bromo-2(1H)-pyridinethione and its derivatives is a promising area for the application of flow chemistry. springerprofessional.deegasmoniz.com.pt Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and greater scalability. nih.gov Future research should focus on developing robust and efficient flow-based methodologies for the synthesis of this compound.

The potential benefits of employing flow chemistry for the synthesis of heterocyclic compounds are well-documented. egasmoniz.com.ptdurham.ac.uk These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. nih.gov For the synthesis of this compound, a multi-step flow process could be envisioned, starting from readily available precursors. The use of immobilized reagents and catalysts within the flow system could further enhance the efficiency and sustainability of the synthesis. durham.ac.uk

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

FeaturePotential Advantage
Precise Reaction Control Higher yields and purities, reduced side reactions.
Enhanced Safety Handling of hazardous intermediates in small, controlled volumes.
Scalability Seamless transition from laboratory-scale synthesis to larger-scale production.
Automation High-throughput screening of reaction conditions and library synthesis.

Sustainable Synthesis and Catalytic Applications

Future research should prioritize the development of green and sustainable synthetic routes to this compound. nih.gov This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave or ultrasound-assisted synthesis. rasayanjournal.co.inresearchgate.net Multicomponent reactions, which allow for the formation of complex molecules in a single step, also represent a promising avenue for the sustainable synthesis of pyridinethione derivatives. researchgate.net

Beyond its synthesis, this compound holds potential in the realm of catalysis. The sulfur atom in the pyridinethione moiety can act as a ligand for various metal centers, suggesting its use in the development of novel catalysts. The bromine atom provides a handle for further functionalization, allowing for the tuning of the catalytic properties of the resulting metal complexes. Research in this area could explore the use of this compound-based catalysts in a variety of organic transformations.

Advanced Materials Development

The unique structural features of this compound make it an attractive building block for the development of advanced materials. The pyridinethione core can participate in hydrogen bonding and π-π stacking interactions, which can be exploited for the design of self-assembling materials and supramolecular structures. The presence of the bromine atom allows for post-synthetic modification, enabling the creation of a diverse range of functional materials.

Potential applications in materials science include the development of novel polymers with tailored electronic and optical properties, as well as the creation of functional coatings and sensors. The ability of the pyridinethione group to coordinate with metal ions also suggests its use in the design of metal-organic frameworks (MOFs) and coordination polymers with interesting magnetic or catalytic properties.

Novel Mechanistic Insights and Theoretical Predictions

Further computational and experimental studies are needed to gain a deeper understanding of the chemical reactivity and physical properties of this compound. Theoretical calculations, such as density functional theory (DFT), can provide valuable insights into the tautomeric equilibrium between the thione and thiol forms of the molecule. acs.orgnih.gov This is crucial as the different tautomers may exhibit distinct reactivity and biological activity.

Computational studies can also be employed to predict the outcomes of various chemical reactions involving this compound and to elucidate the mechanisms of these transformations. researchgate.net This predictive power can guide experimental work and accelerate the discovery of new applications for this compound. Experimental techniques, such as advanced spectroscopic methods, can then be used to validate the theoretical predictions and provide a more complete picture of the molecule's behavior.

Table 2: Key Areas for Theoretical and Mechanistic Investigation

Research AreaKey Questions to Address
Tautomerism What is the relative stability of the thione and thiol tautomers in different environments? What is the energy barrier for tautomerization? acs.orgnih.gov
Reactivity How does the bromine substituent influence the reactivity of the pyridinethione ring? What are the most favorable sites for electrophilic and nucleophilic attack?
Spectroscopic Properties Can computational methods accurately predict the NMR, IR, and UV-Vis spectra of the different tautomers?
Reaction Mechanisms What are the detailed mechanisms of key reactions involving this compound?

Emerging Biological Targets and Interactions (non-clinical, mechanism-focused)

Pyridinethione derivatives have been shown to possess a wide range of biological activities, including antiproliferative and antimicrobial effects. nih.govresearchgate.net Future research should focus on identifying the specific non-clinical biological targets of this compound and elucidating the molecular mechanisms underlying its biological effects. acs.org

This research should be mechanism-focused, aiming to understand how the compound interacts with biological macromolecules at the molecular level. Techniques such as molecular docking and biochemical assays can be used to identify potential protein targets. nih.gov Subsequent studies can then be conducted to validate these targets and to understand how the binding of this compound modulates their function. A deeper understanding of these interactions could pave the way for the development of new therapeutic agents. The pyridine (B92270) nucleus is a common feature in many natural products and pharmaceuticals, highlighting the potential of this scaffold in drug discovery. researchgate.netnih.govresearchgate.net

Q & A

Q. What are the common synthetic routes for 6-bromo-2(1H)-pyridinethione and its derivatives?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of halogenated pyridine precursors with thiol groups. For example, replacing a chlorine atom in 2-chloro-3-cyano-6-methoxymethyl-4-methylpyridine with a thiol group under basic conditions yields pyridinethione derivatives . Another approach uses one-pot reactions with substrates like 4-bromoacetophenone and 2-cyanothioacetamide in ethanol under reflux, forming pyridinethiones via cyclization (e.g., 7-bromo derivatives) . Bromination of precursor pyridines followed by cyclization (e.g., using tert-butoxybis(dimethylamino)methane) is also effective for generating brominated pyridinethione scaffolds .

Q. What analytical techniques are used to characterize this compound?

  • Methodological Answer :
  • GC (Gas Chromatography) : Purity assessment (>97% purity confirmed by GC) .
  • NMR Spectroscopy : Key signals include aromatic protons (δ 6.88–7.73 ppm) and methoxy groups (δ 3.82–3.98 ppm) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., hydrogen-bonded dimers with R factor = 0.030) .

Q. How are antimicrobial properties of brominated pyridinethiones evaluated in vitro?

  • Methodological Answer : Standardized agar dilution or broth microdilution assays are used to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains. Structural modifications (e.g., methoxy or cyano groups) are correlated with enhanced activity .

Advanced Research Questions

Q. How can regioselectivity be controlled during S-alkylation of this compound derivatives?

  • Methodological Answer : Regioselective S-alkylation is achieved using KOH as a base , which directs thiolate formation at the sulfur atom. For example, alkylation with methyl iodide in polar aprotic solvents (e.g., DMF) at 60°C yields >90% S-alkylated products . Competing N-alkylation is minimized by avoiding protic solvents and optimizing stoichiometry (1:1 molar ratio of thiol to alkylating agent) .

Q. How to resolve contradictions in reported crystallographic data for brominated pyridinethione derivatives?

  • Methodological Answer : Contradictions arise from polymorphism or solvent inclusion in crystal lattices. Compare unit cell parameters (e.g., reports a monoclinic system with a = 8.92 Å, b = 12.34 Å) and hydrogen-bonding motifs (e.g., N–H···O interactions in vs. C–Br···π interactions in ). Use temperature-dependent crystallography (e.g., 100 K vs. 293 K studies) to assess thermal effects on packing .

Q. What computational methods support the design of this compound-based ligands?

  • Methodological Answer :
  • DFT Calculations : Optimize ligand geometry and predict electronic properties (e.g., HOMO-LUMO gaps for bipyridyl ligands) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases or antimicrobial enzymes) using software like AutoDock Vina. Align results with experimental IC₅₀ values from SAR studies .

Contradiction Analysis

  • Synthetic Routes : uses KOH for S-alkylation , while employs tert-butoxybis(dimethylamino)methane for cyclization. The choice depends on target substituents: KOH favors thiolate activation, whereas tert-butoxy reagents facilitate ring closure .
  • Biological Activity : reports broad-spectrum antimicrobial activity , but notes reduced efficacy with bulky substituents . This highlights the need for balanced hydrophobicity in SAR studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.